N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H13N5O2S2 and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Innovative Synthesis Approaches : Novel methodologies for synthesizing sulfonamide derivatives have been developed, focusing on compounds with potential metabolic sites for desirable pharmacokinetic profiles (Penning et al., 1997). Furthermore, efficient and selective synthesis techniques for heterocyclic sulfonyl chlorides, fluorides, and sulfonamides have been designed, showcasing the utility of sulfur-functionalized reagents in creating pyrazole-4-sulfonamides among other heterocycles (Tucker, Chenard, & Young, 2015).
Biological Activities and Applications
- Anticancer Activities : Some sulfonamide derivatives exhibit significant antitumor activities. For instance, novel pyrazole and thienopyrimidine derivatives have shown remarkable antitumor activity against specific human cell lines, indicating their potential as anticancer agents (Aly, 2009). Additionally, celecoxib derivatives have been synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds showing potential therapeutic benefits (Küçükgüzel et al., 2013).
- Antibacterial and Antimicrobial Activities : Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have led to the discovery of compounds with high antibacterial activities, highlighting the importance of sulfonamide derivatives in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-9-10(7-16-18)13-11(14-4-5-15-13)8-17-22(19,20)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBCJHIWDWPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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